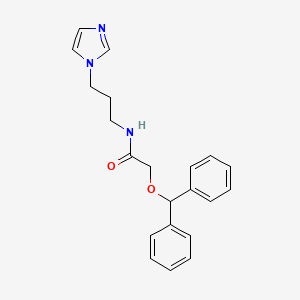
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA is a small molecule that can easily penetrate cell membranes and interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BIPA is complex and involves multiple biological targets. BIPA has been shown to interact with various proteins, including histone deacetylases (HDACs), G protein-coupled receptors (GPCRs), and ion channels. By modulating the activity of these proteins, BIPA can affect various cellular processes, including gene expression, signal transduction, and ion transport.
Biochemical and Physiological Effects:
BIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BIPA has been found to induce apoptosis by activating caspase-3 and caspase-9, and by upregulating the expression of pro-apoptotic genes. In inflammation models, BIPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurological models, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters, such as acetylcholine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
BIPA has several advantages for lab experiments, including its small size, easy synthesis, and broad range of biological targets. BIPA can easily penetrate cell membranes and interact with various proteins, making it a versatile tool for studying cellular processes. However, BIPA also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BIPA for each experimental system.
Zukünftige Richtungen
BIPA has a wide range of potential therapeutic applications, and future research should focus on exploring its efficacy and safety in various disease models. Some possible future directions for BIPA research include:
1. Investigating the role of BIPA in epigenetic regulation and gene expression.
2. Developing BIPA derivatives with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of BIPA in animal models.
4. Investigating the potential of BIPA as a drug candidate for cancer, inflammation, and neurological disorders.
5. Exploring the use of BIPA in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, BIPA is a promising chemical compound with a wide range of potential therapeutic applications. Its small size, easy synthesis, and broad range of biological targets make it a versatile tool for studying cellular processes and developing new drugs. However, further research is necessary to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of BIPA. The future directions of BIPA research are diverse and exciting, and hold great promise for improving human health.
Synthesemethoden
The synthesis of BIPA involves the reaction between 2-benzhydryloxyacetic acid and 3-(imidazol-1-yl)propylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, yielding BIPA as a white solid.
Wissenschaftliche Forschungsanwendungen
BIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BIPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, BIPA has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters.
Eigenschaften
IUPAC Name |
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(23-12-7-14-24-15-13-22-17-24)16-26-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,17,21H,7,12,14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNYWQBBOPCVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)


![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)